molecular formula C26H28N6O2 B2772284 1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-48-5

1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2772284
CAS No.: 898410-48-5
M. Wt: 456.55
InChI Key: KDCPHMUBONCPOM-UHFFFAOYSA-N
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Description

1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound belonging to the purine and triazine families. This compound is characterized by its unique structure, which includes benzyl, tert-butyl, and methyl groups attached to a purine-triazine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the triazine ring. The benzyl, tert-butyl, and methyl groups are then added through various substitution reactions.

    Purine Core Synthesis: The purine core can be synthesized from simple precursors like formamide and cyanamide, which undergo cyclization reactions.

    Triazine Ring Formation: The triazine ring is introduced through a condensation reaction involving appropriate amines and aldehydes.

    Substitution Reactions: Benzyl, tert-butyl, and methyl groups are introduced using reagents like benzyl chloride, tert-butyl bromide, and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purine-6,8-dione: Similar structure but lacks the triazine ring.

    1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-triazine-6,8-dione: Similar structure but lacks the purine ring.

Uniqueness

1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to the combination of purine and triazine rings in its structure. This dual-ring system provides a unique set of chemical properties and potential biological activities that are not present in compounds with only one of these rings.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,7-dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2/c1-26(2,3)20-17-30-21-22(27-24(30)32(28-20)16-19-13-9-6-10-14-19)29(4)25(34)31(23(21)33)15-18-11-7-5-8-12-18/h5-14H,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCPHMUBONCPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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